(R)-3-Chloro-2-((4-(trifluoromethoxy)benzyl)oxy)propyl 4-methoxybenzoate (R)-3-Chloro-2-((4-(trifluoromethoxy)benzyl)oxy)propyl 4-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 1253202-35-5
VCID: VC3049284
InChI: InChI=1S/C19H18ClF3O5/c1-25-15-8-4-14(5-9-15)18(24)27-12-17(10-20)26-11-13-2-6-16(7-3-13)28-19(21,22)23/h2-9,17H,10-12H2,1H3/t17-/m0/s1
SMILES: COC1=CC=C(C=C1)C(=O)OCC(CCl)OCC2=CC=C(C=C2)OC(F)(F)F
Molecular Formula: C19H18ClF3O5
Molecular Weight: 418.8 g/mol

(R)-3-Chloro-2-((4-(trifluoromethoxy)benzyl)oxy)propyl 4-methoxybenzoate

CAS No.: 1253202-35-5

Cat. No.: VC3049284

Molecular Formula: C19H18ClF3O5

Molecular Weight: 418.8 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Chloro-2-((4-(trifluoromethoxy)benzyl)oxy)propyl 4-methoxybenzoate - 1253202-35-5

Specification

CAS No. 1253202-35-5
Molecular Formula C19H18ClF3O5
Molecular Weight 418.8 g/mol
IUPAC Name [(2R)-3-chloro-2-[[4-(trifluoromethoxy)phenyl]methoxy]propyl] 4-methoxybenzoate
Standard InChI InChI=1S/C19H18ClF3O5/c1-25-15-8-4-14(5-9-15)18(24)27-12-17(10-20)26-11-13-2-6-16(7-3-13)28-19(21,22)23/h2-9,17H,10-12H2,1H3/t17-/m0/s1
Standard InChI Key MZTNEJYTZOHGNF-KRWDZBQOSA-N
Isomeric SMILES COC1=CC=C(C=C1)C(=O)OC[C@H](CCl)OCC2=CC=C(C=C2)OC(F)(F)F
SMILES COC1=CC=C(C=C1)C(=O)OCC(CCl)OCC2=CC=C(C=C2)OC(F)(F)F
Canonical SMILES COC1=CC=C(C=C1)C(=O)OCC(CCl)OCC2=CC=C(C=C2)OC(F)(F)F

Introduction

Chemical Identity and Structure

Basic Information

(R)-3-Chloro-2-((4-(trifluoromethoxy)benzyl)oxy)propyl 4-methoxybenzoate (CAS No. 1253202-35-5) is a chiral organic compound characterized by its (R) stereochemistry at the C-2 position. The compound contains several key structural features that contribute to its utility in pharmaceutical synthesis .

Nomenclature and Synonyms

The compound is known by several names in chemical databases and literature:

  • (R)-3-Chloro-2-((4-(trifluoromethoxy)benzyl)oxy)propyl 4-methoxybenzoate

  • (2R)-3-Chloro-2-[[4-(trifluoromethoxy)phenyl]methoxy]propyl ester 4-Methoxybenzoic Acid

  • [(2R)-3-chloro-2-[[4-(trifluoromethoxy)phenyl]methoxy]propyl] 4-methoxybenzoate

Structural Composition

The molecular architecture features several distinct functional groups:

  • A chiral center at C-2 with (R) configuration

  • A chlorine-substituted propyl chain

  • A benzyl group modified with a trifluoromethoxy substituent

  • A 4-methoxybenzoate ester functionality

These structural elements collectively contribute to the compound's chemical behavior and applications in synthetic chemistry.

Physical and Chemical Properties

Key Physical Properties

PropertyValueReference
Physical StateSolid (yellow)
Molecular Weight418.791 g/mol
Boiling Point455.8±45.0 °C (Predicted)
Density1.308±0.06 g/cm³ (Predicted)
SolubilitySoluble in chloroform, DCM, ethyl acetate, methanol

Molecular Characteristics

PropertyValueReference
Molecular FormulaC₁₉H₁₈ClF₃O₅
Exact Mass418.0794859 Da
Monoisotopic Mass418.0794859 Da
Topological Polar Surface Area54 Ų
Hydrogen Bond Acceptor Count8
Hydrogen Bond Donor Count0
Rotatable Bond Count10
XLogP3-AA4.9

Stereochemistry

The compound contains one defined stereogenic center at the C-2 position with an (R) configuration. This stereochemistry is crucial for its biological activity and applications in pharmaceutical synthesis .

Synthesis Methods and Approaches

Related Synthetic Procedures

Search results reveal several reaction conditions for synthesizing similar compounds that could be adapted for this molecule:

Reaction ConditionsTemperatureDurationYieldReference
In isopropyl alcohol70°C3.5h96%
In isopropyl alcohol80°C2h95%
In isopropyl alcohol with triethylamine20°C (followed by reflux)9h95%
In 1,2-dichloroethane/tert-butyl alcoholReflux19h58%

A related compound, "(S)-3-(2-Bromo-4-nitro-1H-imidazol-1-yl)-2-((4-(trifluoromethoxy)benzyl)oxy)propyl 4-Methoxybenzoate," was synthesized using a Schlenk flask setup, suggesting that air-sensitive conditions may be beneficial for similar reactions .

Reaction Examples

The synthesis of benzyl 4-(trifluoromethoxy) benzoate, which shares structural similarities with our target compound, was accomplished using the following procedure:

"General procedure B was followed on 0.2 mmol scale with 22 h and purification by flash column chromatography on silica gel (PE/EtOAc = 20/1) afforded 3f as a light-yellow oil (37.0 mg, 63%)" .

These procedures provide a foundation for developing a synthetic route to (R)-3-Chloro-2-((4-(trifluoromethoxy)benzyl)oxy)propyl 4-methoxybenzoate, though optimizations would likely be necessary.

Applications and Significance

Pharmaceutical Applications

The primary application of (R)-3-Chloro-2-((4-(trifluoromethoxy)benzyl)oxy)propyl 4-methoxybenzoate appears to be as an intermediate in pharmaceutical synthesis. Specifically, it has been identified as "an intermediate in the synthesis of novel anti-tuberculosis drug" . This application is particularly significant given the ongoing global health challenges associated with tuberculosis, especially drug-resistant strains.

Structural Significance in Medicinal Chemistry

Several structural features make this compound valuable in medicinal chemistry:

  • The trifluoromethoxy group, which often enhances metabolic stability and membrane permeability in drug candidates

  • The chiral center with defined (R) stereochemistry, which can be crucial for biological activity

  • The chloroalkyl group that provides a handle for further nucleophilic substitution reactions

  • The methoxybenzoate group that can contribute to binding interactions with biological targets

These characteristics collectively make it a versatile building block for constructing more complex pharmaceutical agents with specific three-dimensional architectures.

SupplierProduct NumberPackage SizePrice (as reported)Reference
Alichem12532023551g$473.04
Alichem12532023555g$1352.39
CrysdotCD121689131g$489
CrysdotCD121689135g$1471
Medical Isotopes, Inc.558251g$1250
TRCC37396525mg$130
Apollo ScientificPC400554-1G1g€774.00

Product Specifications

The commercially available compound is typically offered with the following specifications:

  • Purity: Minimum 95%

  • Form: Solid, typically yellow in color

  • Storage conditions: Ambient temperature

  • MDL Number: MFCD26404030

The relatively high price point across suppliers suggests specialized synthesis requirements and potentially limited production scale, which is consistent with its status as a specialized pharmaceutical intermediate.

Analytical Characterization

Chromatographic Behavior

For compounds with similar structural features, purification is typically achieved through:

  • Flash column chromatography using silica gel

  • Common solvent systems including petroleum ether/ethyl acetate mixtures (e.g., 20:1)

These methods would likely be applicable to the purification of (R)-3-Chloro-2-((4-(trifluoromethoxy)benzyl)oxy)propyl 4-methoxybenzoate following its synthesis.

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